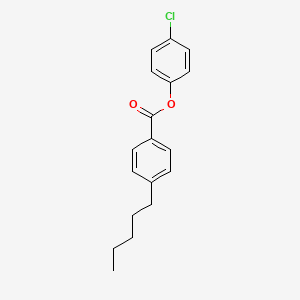

4-Chlorophenyl 4-pentylbenzoate

Description

4-Chlorophenyl 4-pentylbenzoate is a benzoate ester derivative characterized by a 4-chlorophenyl group esterified with 4-pentylbenzoic acid. This compound is of significant interest in materials science and medicinal chemistry due to its structural versatility, which allows for tailored physicochemical properties. The 4-pentyl chain contributes to hydrophobic interactions, while the 4-chlorophenyl group enhances electronic effects, influencing reactivity and binding affinities in biological systems . Its synthesis typically involves the reaction of 4-pentylbenzoyl chloride with 4-chlorophenol under controlled conditions, as described in procedures for analogous benzoate esters .

Properties

Molecular Formula |

C18H19ClO2 |

|---|---|

Molecular Weight |

302.8 g/mol |

IUPAC Name |

(4-chlorophenyl) 4-pentylbenzoate |

InChI |

InChI=1S/C18H19ClO2/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)21-17-12-10-16(19)11-13-17/h6-13H,2-5H2,1H3 |

InChI Key |

REVRBVXZDCVJLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-pentylbenzoate typically involves the esterification reaction between 4-chlorobenzoic acid and 4-pentylphenol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Chlorophenyl 4-pentylbenzoate can be scaled up using similar esterification reactions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale separation techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-pentylbenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-chlorobenzoic acid and 4-pentylphenol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Major Products Formed

Hydrolysis: 4-Chlorobenzoic acid and 4-pentylphenol.

Reduction: 4-Chlorophenylmethanol and 4-pentylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorophenyl 4-pentylbenzoate has several scientific research applications, including:

Liquid Crystal Technology: It is used as a component in liquid crystal displays (LCDs) due to its nematic liquid crystal properties.

Materials Science: The compound is used in the development of advanced materials with specific optical and electronic properties.

Biological Studies: It is used as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

Pharmaceutical Research: The compound is investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-pentylbenzoate in liquid crystal applications involves its ability to align along the electric field in an LCD. The compound’s molecular structure allows it to exhibit nematic liquid crystal behavior, where the molecules are oriented in parallel but not arranged in a regular pattern. This alignment changes with the application of an electric field, enabling the modulation of light and the display of images.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

- Dihedral Angles and Molecular Geometry: The dihedral angle between the benzene rings in 4-chlorophenyl 4-chlorobenzoate (4CP4CBA) is 47.98°, compared to 63.57° in 4-chlorophenyl 4-methylbenzoate (4CP4MBA). Key Data:

| Compound | Dihedral Angle (°) |

|---|---|

| 4CP4CBA | 47.98 |

| 4CP4MBA | 63.57 |

| 4MP4CBA (4-methylphenyl) | 51.86 |

- Hydrogen Bonding: In crystal structures, 4CP4CBA forms helical chains via C–H···O hydrogen bonds along the b-axis, a feature less pronounced in 4-methyl-substituted analogs .

Key Research Findings and Contradictions

- Substitution Position Matters: While para-chlorine enhances MAO-B inhibition and antinociception , meta- or sterically hindered chlorine (e.g., in compounds 136–138) can abolish activity .

- Trade-offs in Biological Systems : Chlorine improves antioxidant and analgesic properties but may reduce potency in targets requiring bulkier substituents (e.g., AQP3 inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.